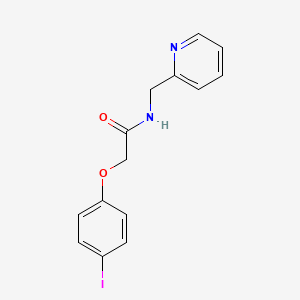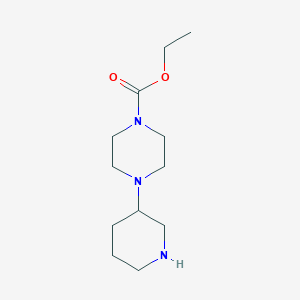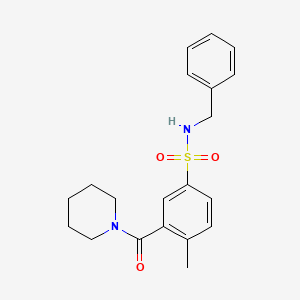
2-(4-iodophenoxy)-N-(2-pyridinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-iodophenoxy)-N-(2-pyridinylmethyl)acetamide, also known as IPA-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and other diseases. The compound was first synthesized in 2008 by researchers at the University of California, San Diego, and has since been the subject of numerous scientific studies.
作用机制
The mechanism of action of 2-(4-iodophenoxy)-N-(2-pyridinylmethyl)acetamide involves the inhibition of PAK1, a protein that plays a key role in cell signaling pathways. PAK1 is overexpressed in many types of cancer and is involved in tumor growth and metastasis. By inhibiting PAK1, this compound can disrupt these pathways and potentially slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. The compound has also been found to inhibit cell migration and invasion, which are key processes involved in metastasis. In addition, this compound has been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of 2-(4-iodophenoxy)-N-(2-pyridinylmethyl)acetamide is that it is a small molecule inhibitor, which makes it easier to synthesize and study in the laboratory. However, one limitation of the compound is that it can be difficult to target specifically to cancer cells, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several potential future directions for research on 2-(4-iodophenoxy)-N-(2-pyridinylmethyl)acetamide. One area of focus could be on developing more specific and targeted inhibitors of PAK1, which could potentially improve the effectiveness of the compound as a therapeutic agent. Another area of research could be on studying the potential use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies could be conducted to explore the potential use of this compound in the treatment of other diseases, such as Alzheimer's or Parkinson's.
合成方法
The synthesis of 2-(4-iodophenoxy)-N-(2-pyridinylmethyl)acetamide involves several steps, including the reaction of 4-iodophenol with 2-chloroacetyl chloride to form 2-(4-iodophenoxy)acetamide. This intermediate is then reacted with 2-pyridinemethanamine to yield the final product, this compound.
科学研究应用
2-(4-iodophenoxy)-N-(2-pyridinylmethyl)acetamide has been found to have potential therapeutic applications in cancer, particularly in the treatment of glioblastoma, a type of brain cancer. The compound inhibits the activity of a protein called PAK1, which is overexpressed in many types of cancer and is involved in tumor growth and metastasis. In addition to cancer, this compound has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-(4-iodophenoxy)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O2/c15-11-4-6-13(7-5-11)19-10-14(18)17-9-12-3-1-2-8-16-12/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVAKDPTLWIVGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)COC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5320938.png)

![N-{3-[(1-methyl-4-piperidinyl)oxy]propyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5320963.png)
![8-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5320972.png)
![N-benzyl-N'-[3-(6-methyl-2-oxopyridin-1(2H)-yl)propyl]sulfamide](/img/structure/B5320985.png)
![N-{[4-(5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)phenyl]sulfonyl}acetamide](/img/structure/B5321000.png)
![N-(2-ethoxyphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5321006.png)
![5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5321014.png)
![N-ethyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5321017.png)
![8-(tetrahydro-2-furanylmethyl)-2-(4H-1,2,4-triazol-4-yl)pyrido[3,4-c]-1,6-naphthyridine-1,7(2H,8H)-dione](/img/structure/B5321018.png)
![2-tert-butyl-6-[(2-cyclopropyl-4-methylpyrimidin-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5321021.png)
![1-[(2-fluorophenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5321029.png)